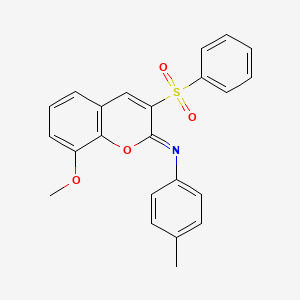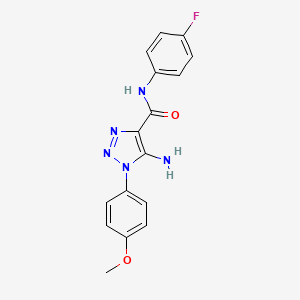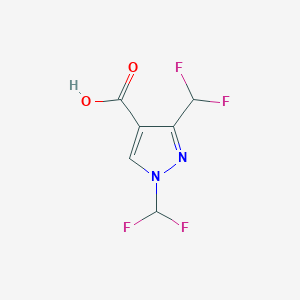
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound has difluoromethyl groups at the 1 and 3 positions and a carboxylic acid group at the 4 position on the pyrazole ring.
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves several steps, including oxidation, esterification, addition, methylation, and hydrolysis. For instance, the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was achieved with an overall yield of 52% and a purity of 98% starting from propargyl alcohol . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using spectroscopic methods and sometimes confirmed by single-crystal X-ray diffraction analysis. For example, the molecular structure of bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system and various supramolecular interactions .
Chemical Reactions Analysis
Pyrazole carboxylic acids and their derivatives undergo various functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides via reaction with aminophenols . Similarly, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of 1H-pyrazole-3-carboxamide and a different product under base conditions . These reactions demonstrate the reactivity of the carboxylic acid group and the potential for further functionalization of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. For example, the introduction of difluoromethyl groups can affect the compound's lipophilicity, which is important for biological activity. The antifungal activity of a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was tested, with some compounds showing moderate to excellent activities . The presence of the carboxylic acid group also contributes to the compound's acidity and potential for forming salts or esters.
Applications De Recherche Scientifique
Synthetic Approaches and Characterization
- Gerus et al. (2012) developed practical synthetic approaches to related trifluoromethyl pyrazoles, a group that includes compounds similar to 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid. These syntheses involve transforming a carboxylic group in a pyrazole core into a trifluoromethyl group, enabling gram-scale preparation and comprehensive characterization through crystallographic analysis, pKa values determination, and fluorescence measurements (Gerus et al., 2012).
Coordination Polymers and Metal Organic Frameworks (MOFs)
- Cheng et al. (2017) utilized similar bis(pyrazole-4-carboxylic acid)alkane ligands to construct metal coordination polymers with Zn(II) and Cd(II) ions. This resulted in various chiral and achiral coordination polymers with interesting properties, such as right-handed and left-handed helical structures (Cheng et al., 2017).
Nonlinear Optical Properties
- Tamer et al. (2015) conducted a combined experimental and theoretical study on a pyrazole-carbothioic O-acid molecule, focusing on its nonlinear optical properties. They highlighted the small energy gap between the molecule's frontier molecular orbitals, which is responsible for its nonlinear optical activity (Tamer et al., 2015).
Synthesis and Properties of Fluorinated Ligands
- Pedrini et al. (2020) synthesized new fluorinated bis(pyrazoles) and characterized them in terms of crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. They explored the ligands' affinity towards gases like H2O and CO2 and organic solvents like toluene (Pedrini et al., 2020).
Transition between Framework Topologies in MOFs
- Jacobsen et al. (2018) used a small, bent linker molecule similar to this compound in the synthesis of MOFs, revealing the transition between different framework topologies. This study provides insights into the structural dynamics of MOFs (Jacobsen et al., 2018).
Gas Adsorption and Selectivity
- Sen et al. (2014) investigated non-interpenetrated charged metal-organic frameworks (MOFs) with various pyrazole-based linkers, demonstrating selective gas adsorption properties. These findings could be relevant to materials containing this compound due to structural similarities (Sen et al., 2014).
Safety and Hazards
The safety information for 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1,3-bis(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O2/c7-4(8)3-2(5(13)14)1-12(11-3)6(9)10/h1,4,6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIAENWCNQZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


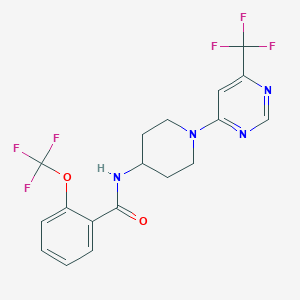
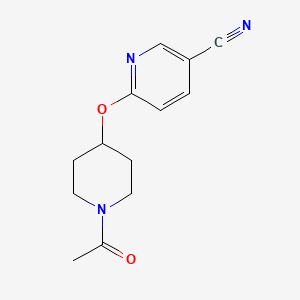
![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)
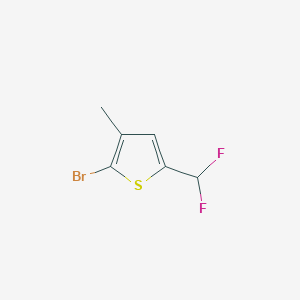
![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)
![N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2546314.png)
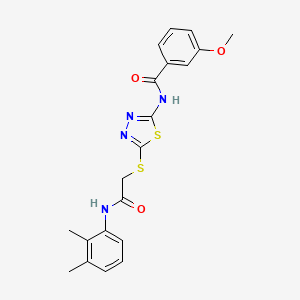
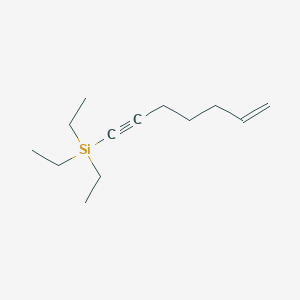
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)
